molecular formula C19H16ClN5OS B2765570 3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 1903157-07-2

3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2765570
CAS No.: 1903157-07-2
M. Wt: 397.88
InChI Key: POFAXSRUQBGTGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Further react (5) with various carboxylic acids to obtain 3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide .

Molecular Structure Analysis

The molecular formula of this compound is C19H22ClN5O . It contains a triazole nucleus, which is a central structural component in various drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on similar heterocyclic compounds, such as pyridazine analogs and triazolopyridines, has demonstrated significant pharmaceutical importance. These compounds have been synthesized through various chemical reactions, indicating their potential for diverse biological activities and applications in medicinal chemistry. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine through specific chemical treatments suggests the potential for creating a wide range of derivatives with varying properties and activities (Sallam et al., 2021).

Molecular Docking and In Vitro Screening

Some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings and in vitro antimicrobial and antioxidant activities. These studies highlight the potential of such compounds for various biological applications, including as potential therapeutic agents (Flefel et al., 2018).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c20-15-3-1-2-13(10-15)4-7-19(26)21-11-18-23-22-17-6-5-16(24-25(17)18)14-8-9-27-12-14/h1-3,5-6,8-10,12H,4,7,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFAXSRUQBGTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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